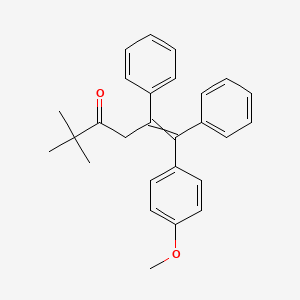
6-(4-Methoxyphenyl)-2,2-dimethyl-5,6-diphenylhex-5-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Metoxi-fenil)-2,2-dimetil-5,6-difenilhex-5-en-3-ona es un compuesto orgánico caracterizado por su estructura compleja, que incluye un grupo metoxi-fenil, grupos dimetil y grupos difenil.
Métodos De Preparación
La síntesis de 6-(4-Metoxi-fenil)-2,2-dimetil-5,6-difenilhex-5-en-3-ona se puede lograr a través de varias rutas sintéticas. Un método común involucra el uso del acoplamiento de Suzuki-Miyaura, una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada. Este método es favorecido por sus condiciones de reacción suaves y tolerancia a los grupos funcionales . La reacción típicamente involucra el uso de reactivos de boro y catalizadores de paladio para acoplar haluros de arilo con compuestos organoboro.
Análisis De Reacciones Químicas
6-(4-Metoxi-fenil)-2,2-dimetil-5,6-difenilhex-5-en-3-ona experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Este compuesto tiene varias aplicaciones de investigación científica. En química, se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única le permite interactuar con varios objetivos biológicos, convirtiéndola en una candidata para futuras investigaciones en el descubrimiento de fármacos .
Mecanismo De Acción
El mecanismo de acción de 6-(4-Metoxi-fenil)-2,2-dimetil-5,6-difenilhex-5-en-3-ona implica su interacción con objetivos moleculares específicos. Puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Las vías exactas involucradas dependen del contexto biológico específico en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
6-(4-Metoxi-fenil)-2,2-dimetil-5,6-difenilhex-5-en-3-ona se puede comparar con compuestos similares como el ácido 2-(2-(4-Metoxi-fenil)-4,9-dimetil-7-oxo-7H-furo[2,3-f]croman-3-il)acético y otros derivados de metoxi-fenil. Estos compuestos comparten similitudes estructurales, pero difieren en sus grupos funcionales específicos y actividades biológicas . La singularidad de 6-(4-Metoxi-fenil)-2,2-dimetil-5,6-difenilhex-5-en-3-ona radica en su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
184825-50-1 |
|---|---|
Fórmula molecular |
C27H28O2 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
6-(4-methoxyphenyl)-2,2-dimethyl-5,6-diphenylhex-5-en-3-one |
InChI |
InChI=1S/C27H28O2/c1-27(2,3)25(28)19-24(20-11-7-5-8-12-20)26(21-13-9-6-10-14-21)22-15-17-23(29-4)18-16-22/h5-18H,19H2,1-4H3 |
Clave InChI |
UFPFWJYUQZQRCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)

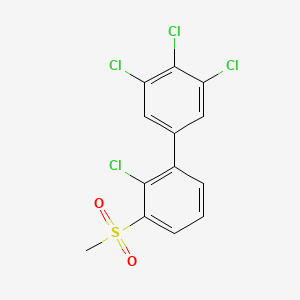

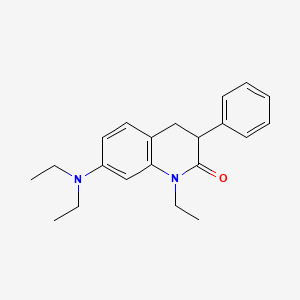
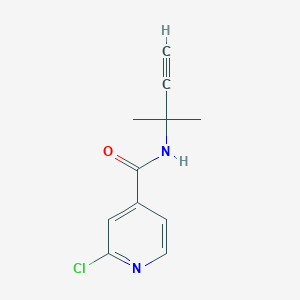
![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl-](/img/structure/B12552601.png)
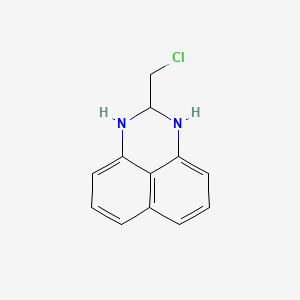
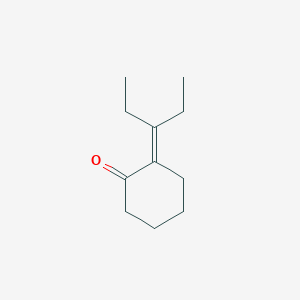
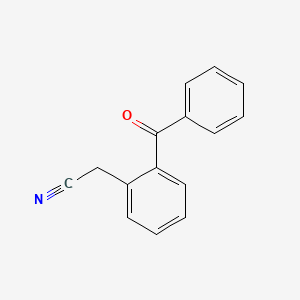
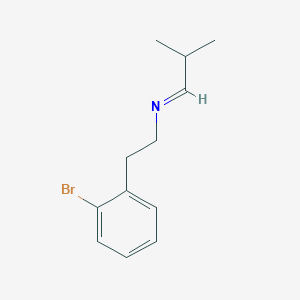
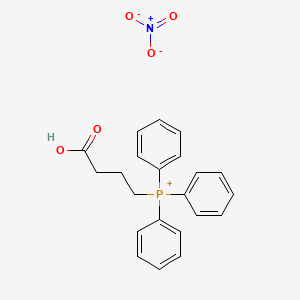
![5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B12552663.png)
